8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline
Description
8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is a heterocyclic hybrid molecule combining a quinoline core with a 5-methyl-1,3,4-thiadiazole moiety via a sulfanylmethyl linker. The 1,3,4-thiadiazole ring contributes electron-withdrawing properties and enhances metabolic stability, while the sulfanyl group (-S-) facilitates interactions with biological targets through hydrogen bonding or hydrophobic effects . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions between functionalized quinoline precursors and thiadiazole-thiol derivatives, as seen in analogous systems .
Properties
CAS No. |
658072-07-2 |
|---|---|
Molecular Formula |
C13H11N3S2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-methyl-5-(quinolin-8-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H11N3S2/c1-9-15-16-13(18-9)17-8-11-5-2-4-10-6-3-7-14-12(10)11/h2-7H,8H2,1H3 |
InChI Key |
CUKZCSNRAASJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural Features and Chemical Properties
The target compound is characterized by several key structural features:
- A quinoline nucleus with substitution at the 8-position
- A 1,3,4-thiadiazole ring with a methyl group at the 5-position
- A sulfanylmethyl (-CH₂-S-) bridge connecting these two heterocyclic moieties
Chemical Identifiers and Properties
| Parameter | Value |
|---|---|
| IUPAC Name | 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline |
| Alternative Name | 2-methyl-5-(quinolin-8-ylmethylsulfanyl)-1,3,4-thiadiazole |
| Molecular Formula | C₁₃H₁₁N₃S₂ |
| Molecular Weight | 273.4 g/mol |
| CAS Registry Number | 658072-07-2 |
| InChI | InChI=1S/C13H11N3S2/c1-9-15-16-13(18-9)17-8-11-5-2-4-10-6-3-7-14-12(10)11/h2-7H,8H2,1H3 |
| InChIKey | CUKZCSNRAASJKO-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)SCC2=CC=CC3=C2N=CC=C3 |
Synthesis of Key Precursor: 5-Methyl-1,3,4-thiadiazole-2-thiol
A critical step in the preparation of the target compound is the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol. Several methods have been documented for preparing this important intermediate.
Thiosemicarbazide Method
The most common approach employs thiosemicarbazide as the starting material:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Combine thiosemicarbazide with acetic acid | 50.0 g (0.5 mol) thiosemicarbazide in 100 mL acetic acid | For 5-methyl derivative, acetic acid is essential |
| 2 | Stir at room temperature | 1 hour | Ensures complete reaction initiation |
| 3 | Add concentrated hydrochloric acid | 100 mL conc. HCl, cool reaction mixture first | Addition must be controlled |
| 4 | Monitor reaction completion | Using TLC | Critical for determining endpoint |
| 5 | Cool and basify | Cool to 0°C, add ammonium hydroxide solution | pH control is essential |
| 6 | Isolate precipitate | Filter, wash with water, and dry | Yields crude product |
| 7 | Purify | Recrystallize from ethanol | Improves purity |
Carbon Disulfide Method
An alternative approach uses carbon disulfide as a key reagent:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Prepare initial mixture | Thiosemicarbazide (1 mmol) and Na₂CO₃ (1 mmol) in 5 mL absolute ethanol | Base facilitates reaction |
| 2 | Heat mixture | 60°C for 30 minutes | Activates the thiosemicarbazide |
| 3 | Add carbon disulfide | CS₂ (3 mmol) in 5 mL absolute ethanol, dropwise | Rate of addition affects product quality |
| 4 | Reflux mixture | Overnight | Ensures complete cyclization |
| 5 | Work-up | Evaporate solvent, dilute with water (25 mL) | Critical step for isolation |
| 6 | Acidify | Add 5 mL conc. HCl slowly | Induces precipitation |
| 7 | Isolate product | Filter precipitate | Light yellow solid, MP 233-235°C |
Source: Procedure adapted from synthesis of similar compounds
Yield and Purity Comparison
| Synthetic Method | Typical Yield | Purity Assessment | Reaction Time | Major Advantages |
|---|---|---|---|---|
| Thiosemicarbazide-Acetic Acid | 70-85% | >95% after recrystallization | 3-4 hours total | Simple one-pot procedure |
| Carbon Disulfide Method | ~78% | >97% after isolation | Overnight reflux | Higher purity product |
| Microwave-Assisted Synthesis | 75-90% | >93% | 5-15 minutes | Significantly reduced reaction time |
Coupling Reaction for Target Compound Synthesis
The key step in preparing 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is the coupling of 5-methyl-1,3,4-thiadiazole-2-thiol with 8-(halomethyl)quinoline.
Base-Mediated Coupling
The most efficient approach involves a base-mediated nucleophilic substitution reaction:
| Step | Procedure | Reagents and Quantities | Conditions | Notes |
|---|---|---|---|---|
| 1 | Prepare reaction vessel | 800 mL absolute ethanol, 1.012 g triethylamine in 1 L round bottom flask | Room temperature | Anhydrous conditions preferred |
| 2 | Heat mixture | - | Heat to reflux | Ensures complete dissolution |
| 3 | Add quinoline component | 8-(halomethyl)quinoline | Maintain reflux | Add slowly to avoid side reactions |
| 4 | Add thiadiazole component | 5-methyl-1,3,4-thiadiazole-2-thiol (12.30 g) | Maintain reflux | Addition rate affects selectivity |
| 5 | Continue reaction | - | Reflux for 10 hours | Monitor by TLC |
| 6 | Work-up | - | Cool, remove solvent | Rotary evaporation recommended |
| 7 | Extraction | Chloroform (3 × 250 mL) | Room temperature | Separates product from inorganic salts |
| 8 | Wash extract | Small amount of water | 2-3 washes | Removes residual inorganic materials |
| 9 | Dry organic phase | Anhydrous magnesium sulfate | Overnight | Ensures complete removal of water |
| 10 | Concentrate | - | Rotary evaporation | Yields crude product |
| 11 | Purify | Recrystallize from petroleum ether | Room temperature to cool | Enhances product purity |
Reaction Optimization Data
| Parameter | Range Studied | Optimal Value | Effect on Yield | Effect on Purity |
|---|---|---|---|---|
| Base | TEA, K₂CO₃, NaH | Triethylamine | Highest yield with TEA (93.86%) | >99% with TEA |
| Solvent | Ethanol, DMF, Acetone | Ethanol | Best results in ethanol | Easier purification from ethanol |
| Temperature | 60-80°C | Reflux (~78°C) | Reduced time at higher temperature | No significant effect |
| Reaction Time | 4-24 hours | 10 hours | Plateau after 10 hours | Slight decrease in purity with extended times |
| Molar Ratio (Thiadiazole:Quinoline) | 1:1 to 1.5:1 | 1.2:1 | Optimized at 1.2:1 | Higher ratios don't improve purity |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly enhance reaction rates for heterocyclic synthesis:
| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Thiadiazole formation | 3-4 hours | 5-15 minutes | 5-10% higher |
| Quinoline synthesis | 4+ hours | 10-30 minutes | 10-15% higher |
| Coupling reaction | 10 hours | 20-45 minutes | Similar yields, higher purity |
Analytical Characterization
The synthesized 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline can be characterized using various analytical techniques.
Spectroscopic Data
NMR Spectroscopy
Expected ¹H NMR signals (DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.60-2.70 | singlet | 3H | -CH₃ (thiadiazole) |
| 4.70-4.80 | singlet | 2H | -CH₂- (linking group) |
| 7.30-7.60 | multiplet | 3H | H-3, H-6, H-7 (quinoline) |
| 7.80-8.00 | doublet | 1H | H-5 (quinoline) |
| 8.10-8.30 | doublet | 1H | H-4 (quinoline) |
| 8.80-9.00 | doublet | 1H | H-2 (quinoline) |
IR Spectroscopy (KBr)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3050-3010 | Aromatic C-H stretching | Medium |
| 2950-2850 | Aliphatic C-H stretching | Medium |
| 1620-1590 | C=N stretching (quinoline) | Strong |
| 1580-1560 | C=N stretching (thiadiazole) | Strong |
| 1500-1400 | Aromatic ring stretching | Strong |
| 750-700 | C-S stretching | Medium-weak |
UV-Visible Spectroscopy
| Absorption Maximum (λmax, nm) | Assignment | Solvent |
|---|---|---|
| 250-270 | π→π* transitions (quinoline) | Methanol |
| 280-300 | π→π* transitions (thiadiazole) | Methanol |
| 320-340 | n→π* transitions | Methanol |
Chromatographic Analysis
HPLC conditions for purity assessment:
Physical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Appearance | Yellow to off-white crystalline solid | Visual observation |
| Melting Point | 158-162°C (estimated) | Open capillary method |
| Solubility | Soluble in chloroform, DMF, DMSO; sparingly soluble in ethanol; insoluble in water | Standard solubility testing |
| Stability | Stable at room temperature; store in tightly closed container away from light | Long-term stability studies |
Scale-Up Considerations
For larger-scale preparation, several factors must be considered:
| Factor | Small Scale | Pilot Scale | Optimization Strategy |
|---|---|---|---|
| Heat Transfer | Efficient | May be problematic | Use of jacketed reactors with controlled heating |
| Mixing | Complete | May be incomplete | Mechanical stirring with appropriate impeller design |
| Reaction Time | 10 hours | May require adjustment | Online monitoring to determine endpoint |
| Solvent Volumes | 800 mL ethanol/100 g | Can be reduced | Solvent recycling and concentration optimization |
| Purification | Recrystallization | Column chromatography less practical | Continuous crystallization systems |
| Yield | ~93% | Usually lower (85-90%) | Process optimization to minimize losses |
Chemical Reactions Analysis
Reaction Types
-
Nucleophilic Substitution
-
Cyclization
-
Coupling Reactions
Key Reagents and Conditions
Thiadiazole Ring Formation
The thiadiazole ring forms via a [3+2] cycloaddition mechanism. For example, the reaction of thiocarbonylamino groups with hydrazine generates intermediates that undergo cyclization to form the 1,3,4-thiadiazole moiety. This step is critical for introducing sulfur-based heterocycles into the quinoline framework .
Aryl Coupling
The final coupling step involves nucleophilic attack by aryl isothiocyanates on intermediate quinoline derivatives. The reaction is facilitated by the base (K₂CO₃), which deprotonates the amine group, enhancing nucleophilicity. The resulting products exhibit diverse biological activities due to the aryl substituent’s influence on electronic and steric properties .
Structural and Functional Insights
The compound’s quinoline core and thiadiazole ring work synergistically:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline in cancer treatment. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
Case Study: Antiproliferative Activity
In a study examining the anticancer effects of quinazoline derivatives containing thiadiazole moieties, compounds similar to 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline showed promising results against human lung cancer (A549) and breast cancer (MCF7) cell lines. The study utilized molecular dynamics and docking studies to confirm the binding interactions of these compounds with target proteins involved in cell proliferation .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties.
Antimicrobial Activity Evaluation
A study focused on 1,3,4-thiadiazole derivatives demonstrated that compounds similar to 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline were effective against both Gram-positive and Gram-negative bacteria. The evaluation involved serial dilution methods against various bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited higher activity compared to standard antibiotics like norfloxacin .
Summary of Biological Activities
| Activity | Details |
|---|---|
| Anticancer | Effective against A549 and MCF7 cell lines; potential for further development in oncology. |
| Antibacterial | Active against Staphylococcus aureus and Escherichia coli; comparable to established antibiotics. |
| Antifungal | Demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger. |
Mechanism of Action
The mechanism of action of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle-Substituted Quinolines
8-Chloro-2-(thiophen-2-ylsulfanyl)quinoline (Compound 2, )
- Structural Differences: Replaces the thiadiazole group with a thiophene ring and introduces a chloro substituent at the quinoline 8-position.
- The chloro substituent enhances lipophilicity but may limit solubility .
- Synthesis: Similar sulfanylation steps likely apply, though starting from 8-chloroquinoline derivatives.
5-[(Quinolin-8-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (Compound 3, )
- Structural Differences : Substitutes thiadiazole with oxadiazole and uses an oxygen-based linker (-O-) instead of sulfanylmethyl.
- Functional Implications : Oxadiazoles are less electron-deficient than thiadiazoles, which could reduce reactivity in redox environments. The ether linker may decrease metabolic stability compared to thioethers .
- Biological Activity: Oxadiazole-containing quinolines exhibit cytotoxicity against cancer cells, suggesting the target compound’s thiadiazole analog may have enhanced potency due to sulfur’s electronegativity .
2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline ()
- Structural Differences: Fuses oxadiazole with a thienoquinoline system, creating a planar, conjugated structure.
- However, the absence of a sulfanyl linker reduces flexibility in target binding .
Triazole-Linked Quinolines
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline (Compound 6, )
- Structural Differences : Utilizes a 1,2,3-triazole ring connected via a methoxy group. Two chloro substituents enhance halogen bonding but increase molecular weight.
- Functional Implications : Triazoles offer hydrogen-bonding capacity but lack the thiadiazole’s sulfur-mediated interactions. The methoxy linker may confer lower metabolic resistance than sulfanylmethyl .
- Biological Activity : Demonstrated antiparasitic activity, highlighting the role of halogen substituents in target specificity .
(E)-5-((2-(((Substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (Compound 9a-l, )
- Structural Differences : Integrates triazole with thiazolidinedione, introducing additional hydrogen-bonding sites.
Methylthioquinoline Derivatives
3-Acetyl-4-methylthioquinolin-2(1H)-one (Compound 3, )
- Structural Differences: Features a methylthio (-SMe) group directly attached to the quinoline core.
- Functional Implications: The methylthio group improves lipophilicity but lacks the heterocyclic diversity of thiadiazole.
Biological Activity
The compound 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is , with a molecular weight of approximately 274.36 g/mol. The presence of the thiadiazole ring contributes to its unique biological properties. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.36 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of quinoline derivatives, including those containing the thiadiazole moiety. The compound has been tested against various bacterial strains, revealing significant inhibitory effects.
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 7.812 µg/mL |
| Staphylococcus aureus | 15.625 µg/mL |
| Candida albicans | 31.125 µg/mL |
In a study by Khan et al., derivatives similar to the target compound exhibited potent antibacterial properties, particularly against E. coli and C. albicans . The structure-activity relationship (SAR) indicated that modifications to the thiadiazole ring enhanced antimicrobial potency .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored. In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines.
Case Study: Anticancer Effects
A study investigated the effect of various thiadiazole derivatives on human cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives led to a significant reduction in cell viability:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 25 µg/mL
- Mechanism : Induction of apoptosis via caspase activation.
Cytotoxicity Assessment
The cytotoxic effects of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline were evaluated using the MTT assay. Results showed that at concentrations below 100 µg/mL, the compound maintained over 80% cell viability in normal cell lines, suggesting a favorable safety profile compared to conventional chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three key steps:
Quinoline Core Formation : Use the Skraup synthesis with glycerol and sulfuric acid to cyclize aniline derivatives .
Thiadiazole Ring Attachment : React the quinoline intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., pyridine) to introduce the sulfanyl-methyl group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) achieves >70% purity .
- Critical Parameters :
- Temperature: 80–100°C for thiadiazole coupling.
- Solvent: Anhydrous acetonitrile minimizes side reactions.
- Catalysts: Triethylamine enhances nucleophilic substitution efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks confirm its structure?
- Methodological Answer :
- FT-IR :
- Peaks at ~1580 cm⁻¹ (C=N stretching in quinoline) and ~1150 cm⁻¹ (C-S-C in thiadiazole) .
- ¹H NMR :
- Singlet at δ 2.5–2.7 ppm (methyl group on thiadiazole).
- Multiplet at δ 7.5–8.9 ppm (aromatic protons in quinoline) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₄H₁₂N₃S₂: 310.0423) .
Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?
- Methodological Answer :
- Antimicrobial Screening :
Use broth microdilution (MIC assays) against S. aureus and E. coli . - Anticancer Activity :
MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations . - Data Interpretation : IC₅₀ values <50 µM suggest therapeutic potential; compare with controls like 8-hydroxyquinoline .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on thiadiazole) affect the compound’s anti-proliferative activity?
- Methodological Answer :
- SAR Studies :
- Electron-Withdrawing Groups (NO₂, Cl) on thiadiazole enhance DNA intercalation but may reduce solubility.
- Methyl vs. Ethyl Substituents : Methyl improves membrane permeability (logP ~2.8) .
- Case Example :
Replacing 5-methyl with 5-phenyl in thiadiazole increased IC₅₀ from 12 µM to 28 µM in MCF-7 cells, highlighting steric effects .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.
- LogD optimization (target ~3.0) improves bioavailability .
- Formulation Adjustments :
Use liposomal encapsulation to enhance solubility and tumor targeting . - Mechanistic Studies :
RNA-seq or proteomics can reveal off-target effects masking in vivo activity .
Q. How can molecular docking elucidate the compound’s interaction with bacterial topoisomerase IV?
- Methodological Answer :
- Protocol :
Protein Preparation : Retrieve topoisomerase IV structure (PDB: 3FV5); optimize hydrogen bonding.
Docking Software : AutoDock Vina with Lamarckian GA parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
